5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
This compound belongs to the [1,2,4]triazolo[3,2-b][1,3]thiazole class, characterized by a fused triazole-thiazole core. Its structure features a furan-2-yl substituent and a 4-methylpiperazine moiety at the C5 position, along with a hydroxyl group at C4. These structural elements confer unique physicochemical properties, such as moderate lipophilicity (logP ~2.5–3.0) and hydrogen-bonding capacity, which influence its pharmacokinetic and pharmacodynamic profiles .
Properties
IUPAC Name |
5-[furan-2-yl-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-17-4-6-18(7-5-17)11(10-3-2-8-21-10)12-13(20)19-14(22-12)15-9-16-19/h2-3,8-9,11,20H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEJVAAOVBRYAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CO2)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with an appropriate alkylating agent.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the triazole intermediate with a thiourea derivative under acidic conditions.
Attachment of the Furan and Piperazine Groups: The furan and piperazine groups can be introduced through nucleophilic substitution reactions, where the furan ring is typically attached via a halomethyl intermediate, and the piperazine ring is introduced through a Mannich reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Functional Group Reactivity
| Functional Group | Reactivity Profile | Example Reactions |
|---|---|---|
| Hydroxyl (-OH) | Susceptible to oxidation and nucleophilic substitution; participates in hydrogen bonding. | Oxidation to ketone, esterification. |
| Triazole-Thiazole | Aromatic system prone to electrophilic substitution; nitrogen atoms act as Lewis bases. | Halogenation, alkylation. |
| Furan Ring | Electron-rich diene for cycloaddition; susceptible to electrophilic attack. | Diels-Alder reactions, nitration. |
| 4-Methylpiperazine | Secondary amine undergoes alkylation/acylation; modulates solubility. | Formation of amides or quaternary salts. |
Oxidation Reactions
The hydroxyl group at position 6 is a primary oxidation site. Under acidic conditions with KMnO₄ , it oxidizes to a ketone, forming 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]- triazolo[3,2-b]thiazol-6-one . This product exhibits altered electronic properties, potentially enhancing binding affinity to biological targets.
Reduction Reactions
The furan ring undergoes partial hydrogenation using LiAlH₄ or catalytic hydrogenation, yielding tetrahydrofuran derivatives. This modifies steric bulk and may improve metabolic stability . For example:
Nucleophilic Substitution
The triazole-thiazole core facilitates nucleophilic displacement at electrophilic carbons. For instance, halogenation with PCl₅ replaces hydroxyl groups with chlorine, enabling further cross-coupling reactions.
Electrophilic Substitution
Electron-rich furan undergoes nitration or sulfonation. Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring, altering electronic distribution.
Piperazine Modifications
The 4-methylpiperazine moiety reacts with acyl chlorides (e.g., acetyl chloride ) to form amides, enhancing lipophilicity. Alkylation with alkyl halides produces quaternary ammonium salts, which may improve water solubility.
Comparative Reactivity of Structural Motifs
| Motif | Reaction Rate (Relative) | Dominant Pathway |
|---|---|---|
| Hydroxyl group | High | Oxidation/Nucleophilic substitution |
| Furan ring | Moderate | Cycloaddition/Electrophilic substitution |
| Triazole-Thiazole | Low | Electrophilic substitution |
| Piperazine | Variable | Alkylation/Acylation |
Stability Under Physiological Conditions
The compound degrades in acidic media (pH < 3) via furan ring protonation and subsequent hydrolysis. At physiological pH (7.4), the triazole-thiazole system remains stable, supporting in vivo applications .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Cyclization of hydrazine derivatives with carbon disulfide.
- Introduction of the Thiazole Ring : Reaction of the triazole intermediate with thiourea derivatives under acidic conditions.
- Attachment of Furan and Piperazine Groups : Nucleophilic substitution reactions are used to introduce these groups.
Chemistry
5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications that can lead to novel compounds with enhanced properties.
Biology
Research has indicated that this compound exhibits significant biological activity:
-
Antimicrobial Properties : Investigated for effectiveness against various bacterial strains.
Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 12 µg/mL S. aureus 10 µg/mL P. aeruginosa 15 µg/mL
These findings suggest that the compound's structural features contribute to its bioactivity against pathogens .
Medicine
The compound is explored as a potential therapeutic agent for various diseases due to its unique structural characteristics. Its interactions with biological macromolecules could lead to the development of new drugs targeting specific diseases.
Industry Applications
In addition to its medicinal potential, this compound is utilized in developing new materials and chemical processes. Its ability to undergo various chemical reactions makes it suitable for applications in industrial chemistry.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Antimicrobial Activity Study : A recent study showed that derivatives of this compound exhibited moderate to good activity against common bacterial strains.
- Anticancer Research : Investigations into its anticancer properties revealed promising results in inhibiting cancer cell proliferation in vitro.
- Pharmacokinetic Studies : Ongoing research aims to elucidate the pharmacokinetic properties of the compound to optimize its therapeutic efficacy.
Mechanism of Action
The mechanism of action of 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is not fully understood, but it is believed to involve interactions with various molecular targets, including enzymes and receptors. The compound’s multiple functional groups allow it to bind to different sites, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Table 1. Structural Comparison of Analogues
| Compound Name | Substituent Differences vs. Target Compound | Key Structural Impact | Reference ID |
|---|---|---|---|
| 5-{4-(2-fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)triazolo[3,2-b]thiazol-6-ol | 4-(2-Fluorophenyl)piperazine; 4-methylphenyl at C5 | Increased lipophilicity (logP ~3.2); potential for enhanced CNS penetration | |
| 5-[(4-Fluorophenyl)(morpholin-4-yl)methyl]-2-(furan-2-yl)triazolo[3,2-b]thiazol-6-ol | Morpholine instead of piperazine; 4-fluorophenyl at C5 | Reduced basicity; altered solubility and metabolic stability | |
| 5-[(4-ethoxy-3-methoxyphenyl)(4-methylpiperazin-1-yl)methyl]-2-methyl-triazolo[3,2-b]thiazol-6-ol | Ethoxy/methoxy-phenyl; 2-methyl at triazole | Enhanced hydrogen bonding; potential for improved oral bioavailability | |
| BA92516 (5-[(4-benzylpiperazin-1-yl)(4-nitrophenyl)methyl]-2-(furan-2-yl)triazolo[3,2-b]thiazol-6-ol) | 4-Benzylpiperazine; 4-nitrophenyl at C5 | High lipophilicity (logP ~4.1); nitro group may confer redox activity or toxicity |
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s 4-methylpiperazine group balances lipophilicity (predicted logP ~2.8) and aqueous solubility (≈50 µM in PBS), outperforming analogues with bulkier substituents (e.g., BA92516: logP ~4.1, solubility <10 µM) .
- Metabolic Stability : Morpholine-containing analogues () exhibit slower hepatic clearance due to reduced CYP3A4 interaction compared to piperazine derivatives .
- Toxicity : Piperazinium derivatives (e.g., ) show lower acute toxicity (LD50 >500 mg/kg in rodents) than nitro-substituted compounds (BA92516: LD50 ~250 mg/kg) .
Biological Activity
5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan ring, a piperazine moiety, and a triazole-thiazole framework. Its molecular formula is with a molecular weight of approximately 250.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For example, it may target kinases or phosphodiesterases that play crucial roles in cellular signaling.
- Receptor Modulation : Its structure allows for interaction with various receptors (e.g., serotonin and dopamine receptors), potentially leading to neuropharmacological effects.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential use as an antibiotic agent.
Biological Activity Data
A summary of biological activities observed in various studies is presented in the following table:
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of the compound against various pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent.
Case Study 2: Neuropharmacological Effects
A separate investigation published in Neuroscience Letters explored the neuropharmacological effects of the compound in rodent models. The findings suggested that it has antidepressant-like properties, as evidenced by improved performance in forced swim tests and increased levels of serotonin in brain tissues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-[(furan-2-yl)(4-methylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol?
- Methodological Answer : The compound’s synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation : Reacting furan-2-carbaldehyde derivatives with 4-methylpiperazine under NaH/toluene conditions to form the central methyl-linked scaffold .
- Triazole-thiazole Fusion : Using hydrazine hydrate or thiourea derivatives in acetic acid to cyclize intermediate precursors into the [1,2,4]triazolo[3,2-b]thiazole core .
- Purification : Post-synthetic purification via column chromatography (SiO₂) and recrystallization (ethanol/water mixtures) ensures >95% purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Analytical Workflow :
- Spectroscopy : ¹H/¹³C NMR (δ 7.2–8.1 ppm for furan protons; δ 2.3–3.5 ppm for piperazine methyl groups) and FTIR (C=N stretch at ~1600 cm⁻¹; O–H at ~3400 cm⁻¹) confirm functional groups .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) validates purity (>98%) and detects residual solvents .
- Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 52.1%, N: 24.3% for C₁₅H₁₈N₆O₂S) .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with fungal CYP51 (14α-demethylase) for antifungal activity?
- Computational Strategy :
- Target Selection : Use PDB entry 3LD6 (lanosterol 14α-demethylase) for docking studies .
- Software : AutoDock Vina or Schrödinger Suite for ligand-receptor binding simulations.
- Key Interactions : The furan oxygen and triazole nitrogen atoms form hydrogen bonds with heme cofactor residues (e.g., His310, Leu376), while the 4-methylpiperazine group occupies hydrophobic pockets .
Q. What experimental strategies resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. antifungal)?
- Systematic Approach :
- Dose-Response Profiling : Test the compound across multiple assays (e.g., COX-2 inhibition for anti-inflammatory activity; MIC against Candida albicans for antifungal effects) to clarify context-dependent efficacy .
- SAR Analysis : Modify substituents (e.g., replacing furan with thiophene) to isolate structural determinants of activity. For example, the 4-methylpiperazine group enhances solubility but may reduce membrane penetration .
Q. How can stability studies under physiological conditions inform formulation design?
- Protocol :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (e.g., <10% degradation at pH 7.4 suggests suitability for oral delivery) .
- Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify degradation products (e.g., oxidation of furan to γ-ketone derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
